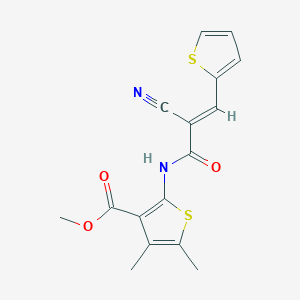

(E)-2-(2-ciano-3-(tiofen-2-il)acrilamido)-4,5-dimetiltiofeno-3-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H14N2O3S2 and its molecular weight is 346.42. The purity is usually 95%.

BenchChem offers high-quality (E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Adctos de Knoevenagel

El compuesto se puede utilizar en la síntesis de adctos de Knoevenagel, que son importantes en la síntesis orgánica . Estos adctos se sintetizaron utilizando trietilamina como catalizador bajo irradiación de microondas .

Ene-Reducción Biocatalítica

El compuesto se puede utilizar en procesos de ene-reducción biocatalítica. Esto implica la reducción de enlaces dobles C–C por hongos derivados de marinos . Este enfoque se considera verde y sostenible, y es una herramienta interesante para obtener moléculas orgánicas .

Aplicaciones de Celdas Electroquímicas

El compuesto se ha sintetizado y utilizado en aplicaciones de celdas electroquímicas . La estructura del tinte sintetizado se confirmó mediante espectroscopia de 1H NMR y 13C NMR .

Semiconductores Orgánicos

Los derivados de tiofeno, como este compuesto, tienen un papel destacado en el avance de los semiconductores orgánicos . Se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) y transistores de efecto de campo orgánico (OFET) .

Propiedades Farmacológicas

Los compuestos basados en tiofeno exhiben muchas propiedades farmacológicas como anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroscleróticas .

Química Industrial y Ciencia de los Materiales

Los derivados de tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . También se utilizan en el desarrollo de insecticidas .

Mecanismo De Acción

Target of Action

Similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that similar compounds can interact with their targets through weak intermolecular interactions, such as c–h···o=c/o (nitro group), c–h···n, and π–π interactions .

Biochemical Pathways

Similar compounds, such as boronic acids and their esters, are known to be involved in various biological and chemical processes .

Pharmacokinetics

It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially impact their bioavailability.

Result of Action

Similar compounds have been shown to exhibit changes in luminescence when interacting with certain solvents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds, such as boronic acids and their esters . Additionally, the luminescence of similar compounds can change with the crystallizing solvent .

Actividad Biológica

(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative recognized for its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This compound integrates several pharmacologically relevant functionalities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C14H14N2O2S2

- Molecular Weight : Approximately 270.34 g/mol

- Structural Features : The compound features a thiophene ring, cyano group, and acrylamide moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Treating a thiophene derivative with cyanoacetic acid.

- Utilizing a base catalyst under reflux conditions.

- Purification through crystallization or chromatography.

Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to (E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. The IC50 values for certain thiophene derivatives have been reported as low as 6.0 µM for COX inhibition .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. For example:

- Minimum Inhibitory Concentration (MIC) values for related thiophene compounds against Escherichia coli and Pseudomonas aeruginosa were reported at 256 µg/mL .

Antioxidant Properties

The antioxidant activity of this compound is notable, particularly in mitigating oxidative stress induced by toxic agents like acrylamide. In studies involving zebrafish larvae exposed to acrylamide:

- Treatment with related thiophene compounds enhanced superoxide dismutase (SOD) and catalase (CAT) activities, reduced reactive oxygen species (ROS), and improved overall survival rates .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of benzo[b]thiophene analogs against acrylamide-induced neurotoxicity. Results indicated that these compounds could restore glutathione levels and reduce neuroinflammation in zebrafish models .

- Cytotoxicity Assessment : Cytotoxic effects were evaluated using the MDA-MB-231 breast cancer cell line, where several thiophene derivatives exhibited selective cytotoxicity with IC50 values ranging from 27.6 μM to 50 μM depending on structural modifications .

The mechanisms underlying the biological activities of (E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate may involve:

- Inhibition of key enzymes involved in inflammatory pathways.

- Scavenging of free radicals and modulation of antioxidant defenses.

- Interaction with cellular signaling pathways that regulate apoptosis and cell survival.

Propiedades

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-9-10(2)23-15(13(9)16(20)21-3)18-14(19)11(8-17)7-12-5-4-6-22-12/h4-7H,1-3H3,(H,18,19)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRKDIJRLQOXNF-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=CS2)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=CS2)/C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.